molecular formula C11H14BrNO2S B596691 1-((4-(Bromomethyl)phenyl)sulfonyl)pyrrolidine CAS No. 151258-20-7

1-((4-(Bromomethyl)phenyl)sulfonyl)pyrrolidine

Cat. No. B596691
CAS RN: 151258-20-7
M. Wt: 304.202
InChI Key: ALNRYVMLBYEUKV-UHFFFAOYSA-N
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Description

“1-((4-(Bromomethyl)phenyl)sulfonyl)pyrrolidine” is a chemical compound with the molecular formula C10H12BrNO2S . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . The compound is characterized by a pyrrolidine ring that is sulfonylated at the 1-position with a 4-bromomethylphenyl group .


Molecular Structure Analysis

The molecular structure of “1-((4-(Bromomethyl)phenyl)sulfonyl)pyrrolidine” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This ring is sulfonylated at the 1-position with a 4-bromomethylphenyl group . The structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .

Scientific Research Applications

Medicinal Chemistry: Synthesis of Biologically Active Compounds

The pyrrolidine ring, a core structure in this compound, is widely utilized in medicinal chemistry to synthesize biologically active molecules . The presence of the bromomethyl group allows for further functionalization, making it a valuable intermediate in the development of new pharmaceuticals. For instance, it can be used to create sulfonyl fluoride-containing molecules, which have shown potential as covalent inhibitors in drug design due to their selective reactivity with certain amino acids in proteins .

Materials Science: Advanced Polymer Synthesis

In materials science, the compound’s reactive bromomethyl group can be employed to modify polymers, enhancing their properties for specific applications. It can act as a crosslinking agent to improve the thermal stability and mechanical strength of polymeric materials, which is crucial for developing advanced materials for aerospace and automotive industries .

Chemical Synthesis: Building Blocks for Organic Molecules

This compound serves as a versatile building block in organic synthesis. Its sulfonyl group can be transformed into various functional groups, facilitating the construction of complex organic molecules. This is particularly useful in synthesizing compounds with potential applications in agrochemicals, dyes, and organic electronics .

Pharmacology: Development of Diagnostic Agents

The bromomethyl group in this compound can be used to introduce radioisotopes, such as fluorine-18, making it a precursor for the synthesis of diagnostic agents used in positron emission tomography (PET) imaging . This application is significant in the early detection and monitoring of diseases such as cancer.

Biotechnology: Enzyme Inhibitors and Probes

In biotechnology, the compound’s ability to be transformed into sulfonyl fluoride derivatives makes it a candidate for developing enzyme inhibitors. These inhibitors can be used as tools to study enzyme function or as potential therapeutic agents. Additionally, sulfonyl fluorides are used as chemical probes to study protein interactions and functions .

Environmental Science: Pollutant Removal

The compound’s reactive groups can be utilized in environmental science to create materials that capture and remove pollutants from water and air. For example, it can be incorporated into adsorbents or catalysts that degrade harmful substances, contributing to environmental remediation efforts .

Future Directions

Pyrrolidine derivatives, including “1-((4-(Bromomethyl)phenyl)sulfonyl)pyrrolidine”, have potential for further exploration in drug discovery due to their versatile structure and wide range of biological activities . Future research could focus on synthesizing various derivatives and evaluating their biological activities to discover new therapeutic agents.

properties

IUPAC Name

1-[4-(bromomethyl)phenyl]sulfonylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2S/c12-9-10-3-5-11(6-4-10)16(14,15)13-7-1-2-8-13/h3-6H,1-2,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALNRYVMLBYEUKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-(Bromomethyl)phenyl)sulfonyl)pyrrolidine

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